Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Overview
Description
Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate), also known as MoO2(TMHD)2, is a compound with the molecular formula C22H38MoO6 . It is a versatile catalyst used in various organic transformations. Its unique ability to activate small molecules and facilitate bond-breaking and formation reactions makes it valuable for various applications.
Molecular Structure Analysis
The compound has a molecular weight of 496.5 g/mol . The InChI string and SMILES notation provide a detailed description of the compound’s molecular structure .Chemical Reactions Analysis
Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is known to be a versatile catalyst used in various organic transformations. Its unique ability to activate small molecules and facilitate bond-breaking and formation reactions makes it valuable for various applications.Physical And Chemical Properties Analysis
The compound is yellow in color and forms crystals . It has a melting point of 129-131°C . It is moisture sensitive and reacts slowly with moisture/water .Scientific Research Applications
1. Chemical Synthesis and Catalysis
Molybdenum(VI) complexes have demonstrated significant utility in chemical synthesis. For example, Hänninen et al. (2013) reported the synthesis and properties of heptacoordinated molybdenum(VI) complexes, which represent a rare case of the Mo(VI) ion without multiply bonded terminal ligands. These complexes have applications in magnetic measurements and theoretical studies (Hänninen et al., 2013). Similarly, Marshall-Roth et al. (2012) explored the nonclassical oxygen atom transfer reactions of oxomolybdenum(VI) bis(catecholate), which are crucial in various synthetic processes (Marshall-Roth et al., 2012).
2. Solvent Extraction and Recovery
Molybdenum(VI) compounds, including its complexes, have been investigated for their potential in solvent extraction processes. Quijada-Maldonado et al. (2017) researched the recovery of Molybdenum (VI) from aqueous solutions using solvent extraction, highlighting the efficiency of certain ionic liquids in this process (Quijada-Maldonado et al., 2017).
3. Material Synthesis
Molybdenum(VI) compounds are also instrumental in the synthesis of various materials. Sibirkin et al. (2015) demonstrated the preparation of mixtures involving molybdenum(VI) for the creation of specific glasses, showcasing its utility in material science (Sibirkin et al., 2015).
4. Catalysis in Organic Reactions
The role of molybdenum(VI) complexes in catalyzing organic reactions is noteworthy. Nandurkar et al. (2008) reported the use of a molybdenum(VI) complex as an efficient catalyst for the regioselective C-2 arylation of heterocycles, indicating its significance in organic synthesis (Nandurkar et al., 2008).
Safety and Hazards
Future Directions
The compound’s unique catalytic properties make it valuable for various applications. It shows superior chemical compatibility and improved safety in Metalorganic Chemical Vapor Deposition (MOCVD) of PNZT . This suggests potential future directions in the manufacture of advanced dielectric and ferroelectric thin films .
Mechanism of Action
Target of Action
Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is a complex organometallic compound Organometallic compounds are often used as reagents, catalysts, and precursor materials in various chemical reactions .
Mode of Action
It’s known that 2,2,6,6-tetramethyl-3,5-heptanedione, a component of this compound, acts as an air-stable ligand for metal catalysts and undergoes o-additions and c-additions . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Organometallic compounds like this are often involved in thin film deposition, industrial chemistry, pharmaceuticals, and led manufacturing . These processes involve various biochemical pathways, but the exact pathways depend on the specific application.
Pharmacokinetics
It’s important to note that the compound is moisture sensitive , which might affect its stability and hence its bioavailability.
Result of Action
Given its use in various chemical reactions, it’s likely that the compound plays a role in facilitating these reactions and influencing their outcomes .
Action Environment
The compound is moisture sensitive , suggesting that environmental factors such as humidity could influence its action, efficacy, and stability. Additionally, the compound’s melting point is between 129-131°C , indicating that it might be stable under normal environmental conditions but could decompose at high temperatures.
properties
IUPAC Name |
dioxomolybdenum;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Mo.2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;;;/b2*8-7-;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPSXHSSVOJARZ-KKUWAICFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Mo]=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.O=[Mo]=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40MoO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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